5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine core but differ in their functional groups and overall structure.
Pyridazines: Another class of diazine compounds with different nitrogen positioning.
Uniqueness
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
314759-87-0 |
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Molecular Formula |
C16H12N6O3 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H12N6O3/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25) |
InChI Key |
GNYKUTHTYUYNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
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